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Compound of Interest

Compound Name: Benzyl 2-chloroethyl ether

Cat. No.: B033054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Benzyl 2-
chloroethyl ether (C₉H₁₁ClO), a key intermediate in various chemical syntheses. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary
The empirical formula of Benzyl 2-chloroethyl ether is C₉H₁₁ClO, with a molecular weight of

170.64 g/mol .[1] The spectroscopic data presented below has been compiled from various

spectral databases and is consistent with the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C

NMR) atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of Benzyl 2-chloroethyl ether exhibits distinct signals corresponding to

the aromatic protons of the benzyl group and the aliphatic protons of the chloroethyl ether

moiety.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 Multiplet 5H C₆H₅-

~4.58 Singlet 2H -O-CH₂-Ph

~3.75 Triplet 2H -O-CH₂-CH₂-Cl

~3.65 Triplet 2H -CH₂-CH₂-Cl

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

~137.8 Quaternary aromatic C (C-1)

~128.4 Aromatic CH (C-3, C-5)

~127.7 Aromatic CH (C-4)

~127.6 Aromatic CH (C-2, C-6)

~72.9 -O-CH₂-Ph

~71.2 -O-CH₂-CH₂-Cl

~42.8 -CH₂-Cl

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of Benzyl 2-chloroethyl ether shows

characteristic absorption bands for the ether linkage, the alkyl halide, and the aromatic ring.
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Wavenumber (cm⁻¹) Intensity Assignment

3080-3030 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1495, 1450 Medium Aromatic C=C stretch

1100 Strong C-O-C (ether) stretch

740, 695 Strong
C-H out-of-plane bend

(monosubstituted benzene)

650-750 Medium-Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The mass spectrum of Benzyl 2-chloroethyl ether shows a molecular ion

peak and several characteristic fragment ions.

m/z Relative Intensity Assignment

170/172 Low
[M]⁺/ [M+2]⁺ (Molecular ion

with chlorine isotopes)

91 High
[C₇H₇]⁺ (Tropylium ion, base

peak)

92 Medium [C₇H₈]⁺

65 Medium [C₅H₅]⁺

63/65 Medium [CH₂CH₂Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of Benzyl 2-chloroethyl ether (typically 5-25 mg) is

prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific

frequency for ¹H (e.g., 300 or 500 MHz) and ¹³C (e.g., 75 or 125 MHz). For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are

typically obtained to simplify the spectrum to single lines for each carbon environment.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard (TMS). The chemical shifts (δ) are reported in parts per

million (ppm), and the integration of the signals in the ¹H NMR spectrum is determined.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like Benzyl 2-chloroethyl ether, the spectrum is

typically recorded using a neat sample (a thin film of the liquid between two salt plates, e.g.,

NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is

first recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The instrument measures the interference pattern of the infrared light, which is

then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs.

wavenumber).

Data Processing: The final spectrum is typically presented as percent transmittance versus

wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the

corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatography (GC) system for separation and purification before analysis (GC-MS).
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Ionization: In the ion source, the sample molecules are ionized, typically using Electron

Ionization (EI). This involves bombarding the molecules with a high-energy electron beam,

which ejects an electron from the molecule to form a molecular ion (M⁺) and also causes

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation

pattern is analyzed to provide structural information.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like Benzyl 2-chloroethyl ether.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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